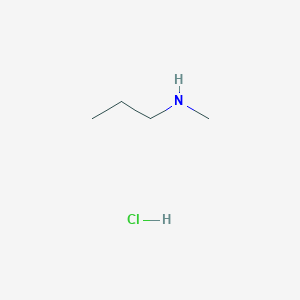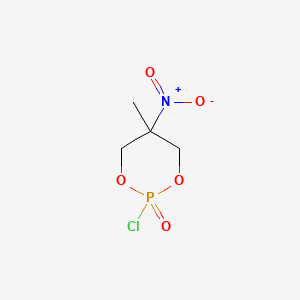
Methyl(propyl)amine hydrochloride
Overview
Description
Methyl(propyl)amine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of propylamine, where one of the hydrogen atoms in the propylamine molecule is replaced by a methyl group, and it is then converted to its hydrochloride salt form. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(propyl)amine hydrochloride can be synthesized through several methods. One common method involves the alkylation of propylamine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3 ] [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_3\cdot\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound can be produced by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(propyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with alkyl halides to form secondary and tertiary amines.
Reductive Amination: It can be synthesized from aldehydes or ketones through reductive amination, where the imine intermediate is reduced to the amine.
Acid-Base Reactions: As an amine, it can act as a base and react with acids to form salts.
Common Reagents and Conditions:
Alkyl Halides: Used in nucleophilic substitution reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reductive amination.
Acids: Such as hydrochloric acid for salt formation.
Major Products:
Secondary and Tertiary Amines: Formed through nucleophilic substitution.
Amines: Formed through reductive amination.
Scientific Research Applications
Methyl(propyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl(propyl)amine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and reductive amination reactions. It can also interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Propylamine: A primary amine with a similar structure but without the methyl group.
Methylamine: A primary amine with a similar structure but without the propyl group.
Dimethylamine: A secondary amine with two methyl groups instead of a propyl group.
Uniqueness: Methyl(propyl)amine hydrochloride is unique due to its specific structure, which combines the properties of both methylamine and propylamine. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.
Properties
IUPAC Name |
N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-4-5-2;/h5H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLVCUOMIAFXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605054 | |
| Record name | N-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65845-60-5 | |
| Record name | N-Methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)
![2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol](/img/structure/B3055555.png)
